

Solid-phase extraction protocol for isolating Salannin from crude neem extracts

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Salannin

Cat. No.: B1681390

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Application Note: Solid-Phase Extraction for the Isolation of Salannin

Introduction

Salannin, a potent tetranortriterpenoid found in the seeds and oil of the neem tree (*Azadirachta indica*), exhibits significant insect antifeedant and growth-regulating properties. Its complex structure makes it a molecule of high interest for the development of natural biopesticides and other pharmaceutical applications. The isolation and purification of **Salannin** from crude neem extracts are critical steps for research and development. This application note details a robust solid-phase extraction (SPE) protocol for the efficient isolation of **Salannin**, providing researchers, scientists, and drug development professionals with a reliable method for obtaining high-purity **Salannin**. The protocol is designed to be straightforward, rapid, and scalable.

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture. In this protocol, a crude neem extract is passed through a solid sorbent (the stationary phase). **Salannin** and other limonoids are retained on the sorbent while unwanted lipids and other interfering substances are washed away. A different solvent (the mobile phase) is then used to selectively elute the retained **Salannin**, resulting in a purified and concentrated sample.

Experimental Protocol

This protocol outlines the materials, equipment, and step-by-step procedure for the solid-phase extraction of **Salannin** from crude neem oil extract.

Materials and Equipment

- Crude Neem Oil Extract: Source from reputable supplier.
- Solvents (HPLC Grade):
 - Hexane
 - Acetonitrile
 - Methanol
 - Deionized Water
- Solid-Phase Extraction (SPE) Cartridges: Graphitised Carbon Black (GCB) cartridges are recommended for this protocol.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Alternatively, Hydrophilic-Lipophilic Balanced (HLB) cartridges can be used.[\[5\]](#)
- SPE Vacuum Manifold
- Vortex Mixer
- Centrifuge
- Rotary Evaporator
- Analytical Balance
- Glassware: Volumetric flasks, beakers, pipettes, centrifuge tubes.
- HPLC system with UV detector for analysis.

Procedure

1. Sample Preparation

- Accurately weigh approximately 5 g of crude neem oil extract into a 50 mL volumetric flask.
- Dissolve the extract in a mixture of methanol and water (90:10 v/v).[6]
- Make up the volume to 50 mL with the methanol/water mixture and shake vigorously for five minutes.[6]
- Sonicate the sample solution for 15 minutes, followed by another 5 minutes of vigorous shaking and a further 15 minutes of sonication.[6]
- Place the sample in a deep freezer for 15 minutes to precipitate lipids.[6]
- Transfer the supernatant to a centrifuge tube and centrifuge at 5000 RPM for 30 minutes to separate the layers.[6]
- Carefully collect the clear supernatant for loading onto the SPE cartridge.

Alternatively, for direct oil samples:

- Take 1.0 mL of neem oil and mix it thoroughly with 10 mL of hexane.[1] Shake vigorously for 3 minutes.[1] This mixture is now ready for loading.

2. SPE Cartridge Conditioning

- Place the GCB SPE cartridge on the vacuum manifold.
- Condition the cartridge by passing 10 mL of hexane through it.[3] Do not allow the cartridge to dry out completely.

3. Sample Loading

- Load 2 mL of the prepared supernatant (from the methanol/water preparation) onto the conditioned SPE cartridge.[6]
- For the hexane-prepared sample, transfer the entire 11 mL mixture to the SPE column reservoir and allow it to percolate for 5 minutes.[1] Apply a gentle vacuum to drain the oil

completely.[1]

4. Washing

- After the sample has been loaded, wash the cartridge to remove interfering compounds.
- For the methanol/water prepared sample, a specific washing step is not detailed in the source, but a wash with a weak solvent mixture like 5% methanol in water can be beneficial.
- For the hexane-prepared sample, wash the column slowly with 2 mL of hexane.[1][2][3][4]

5. Elution

- Elute the retained **Salannin** and other limonoids from the cartridge.
- For the methanol/water prepared sample, elute the analytes into a 10 mL volumetric flask with repeated washings of a methanol and water mixture (90:10 v/v).[6]
- For the hexane-prepared sample, elute the active ingredients slowly with 5 mL of acetonitrile into a collection vial.[1][2][3][4]

6. Post-Elution Processing

- The collected eluate can be concentrated using a rotary evaporator or a gentle stream of nitrogen.
- The dried residue can be reconstituted in a suitable solvent (e.g., methanol or acetonitrile) for subsequent analysis by HPLC.

Quantitative Data

The following table summarizes the recovery rates of **Salannin** and other related limonoids using different SPE methods as reported in the literature.

Compound	SPE Sorbent	Fortification Level	Recovery Rate (%)	Relative Standard Deviation (RSD) (%)	Reference
Salannin	Graphitised Carbon Black (GCB)	10–100 mg/mL	97.4–102.0	1.57–3.18	[1]
Nimbin	Graphitised Carbon Black (GCB)	10–100 mg/mL	97.4–102.0	1.57–3.18	[1]
Azadirachtin-A	Graphitised Carbon Black (GCB)	10–100 mg/mL	99.2–104.7	1.61–3.18	[1]
Azadirachtin-B	Graphitised Carbon Black (GCB)	10–100 mg/mL	99.2–104.7	1.61–3.18	[1]
Salannin	Hydrophilic-Lipophilic Balanced (HLB)	20 mg/L	80.5–105	1.7–4.2	[5]
Deacetylsalannin	Hydrophilic-Lipophilic Balanced (HLB)	20 mg/L	80.5–105	1.7–4.2	[5]
Azadirachtin-A	Hydrophilic-Lipophilic Balanced (HLB)	20 mg/L	80.5–105	1.7–4.2	[5]
Azadirachtin-B	Hydrophilic-Lipophilic Balanced (HLB)	20 mg/L	80.5–105	1.7–4.2	[5]

Visualizations

Experimental Workflow



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Caption: Workflow for **Salannin** isolation using SPE.

Conclusion

The described solid-phase extraction protocol provides an effective and efficient method for the isolation of **Salannin** from crude neem extracts. The use of graphitised carbon black or hydrophilic-lipophilic balanced SPE cartridges yields high recovery rates and purity. This protocol is suitable for researchers in natural product chemistry, as well as for professionals in the drug development and biopesticide industries who require a reliable method for obtaining purified **Salannin** for further studies and formulation development. The presented workflow and quantitative data offer a clear guide for the implementation and optimization of this method in a laboratory setting.

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